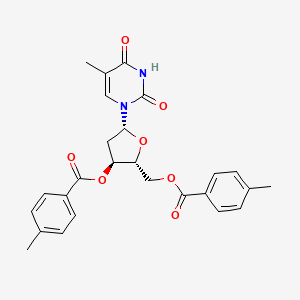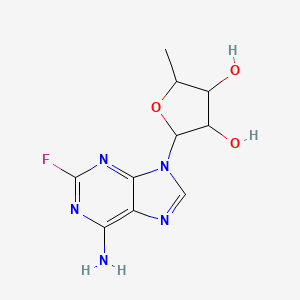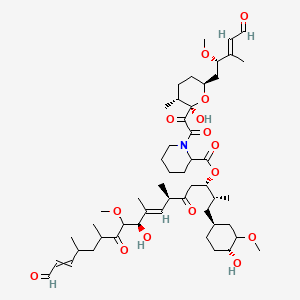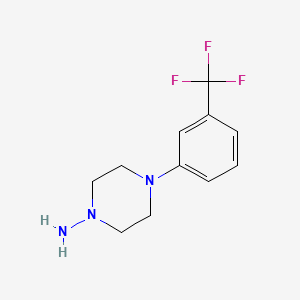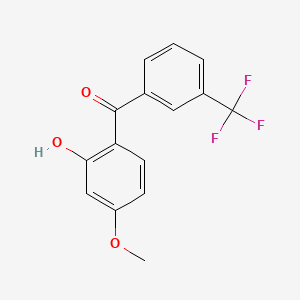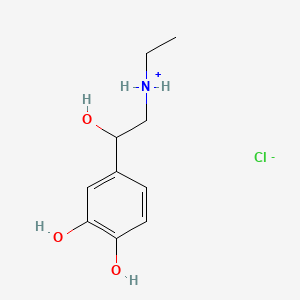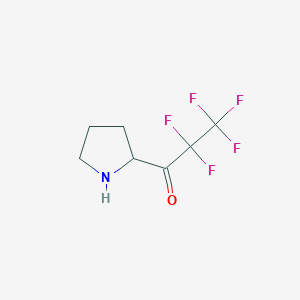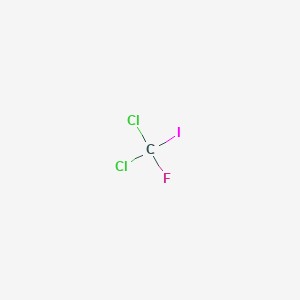
Dichloro(fluoro)iodomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(fluoro)iodomethane is an organohalogen compound with the molecular formula CCl₂FI It is a halomethane derivative where two hydrogen atoms in methane are replaced by chlorine atoms, one by a fluorine atom, and one by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(fluoro)iodomethane can be synthesized through several methods. One common approach involves the halogenation of methane derivatives. For instance, the reaction of iodomethane with chlorine and fluorine under controlled conditions can yield this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine, fluorine, and iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(fluoro)iodomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various halogenated methanes, while oxidation and reduction can produce different organic compounds with altered oxidation states.
Applications De Recherche Scientifique
Dichloro(fluoro)iodomethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound can be used in studies involving halogenated biomolecules and their interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which dichloro(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The presence of multiple halogens can influence the compound’s reactivity and interaction with other molecules. For example, the electronegativity of fluorine and chlorine can affect the compound’s polarity and reactivity in substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorofluoromethane (CH₂ClF): Similar structure but lacks the iodine atom.
Dichloromethane (CH₂Cl₂): Contains two chlorine atoms but no fluorine or iodine.
Fluoroiodomethane (CH₂FI): Contains fluorine and iodine but lacks the chlorine atoms.
Uniqueness
Dichloro(fluoro)iodomethane is unique due to the presence of three different halogens in its structure. This diversity of halogens imparts distinct chemical properties, such as varied reactivity and potential for multiple types of chemical interactions. The combination of chlorine, fluorine, and iodine in a single molecule makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
420-48-4 |
|---|---|
Formule moléculaire |
CCl2FI |
Poids moléculaire |
228.82 g/mol |
Nom IUPAC |
dichloro-fluoro-iodomethane |
InChI |
InChI=1S/CCl2FI/c2-1(3,4)5 |
Clé InChI |
GOKDNAMGHVQFQQ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(Cl)(Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
